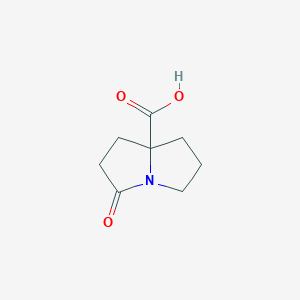

3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

CAS No.: 216392-66-4

Cat. No.: VC2843122

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 216392-66-4 |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylic acid |

| Standard InChI | InChI=1S/C8H11NO3/c10-6-2-4-8(7(11)12)3-1-5-9(6)8/h1-5H2,(H,11,12) |

| Standard InChI Key | VHTGIQCESNEYRT-UHFFFAOYSA-N |

| SMILES | C1CC2(CCC(=O)N2C1)C(=O)O |

| Canonical SMILES | C1CC2(CCC(=O)N2C1)C(=O)O |

Introduction

Chemical Identity and Structure

Basic Information and Identifiers

3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid is a well-defined organic compound with established chemical identifiers. The compound features a bicyclic structure with a pyrrolizine core that contains a nitrogen atom as part of its heterocyclic framework. This section outlines the fundamental chemical identifiers that uniquely characterize this compound.

The compound has a CAS Registry Number of 216392-66-4, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C8H11NO3, indicating its composition of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is precisely calculated at 169.18 g/mol, which is consistent across various chemical databases . The exact mass, as determined by high-resolution mass spectrometry, is 169.07389321 Da .

For database searching and computational chemistry applications, the compound is assigned specific identifiers including the InChI (International Chemical Identifier) string of InChI=1S/C8H11NO3/c10-6-2-4-8(7(11)12)3-1-5-9(6)8/h1-5H2,(H,11,12) and an InChIKey of VHTGIQCESNEYRT-UHFFFAOYSA-N . The SMILES notation, which provides a linear string representation of the molecular structure, is C1CC2(CCC(=O)N2C1)C(=O)O .

Structural Features and Representations

The structure of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid consists of a pyrrolizine scaffold with key functional groups strategically positioned. The pyrrolizine core is a bicyclic structure containing a nitrogen atom that bridges the two rings. This arrangement creates a unique three-dimensional conformation that influences the compound's chemical behavior and potential biological interactions.

The compound features an oxo (ketone) group at the 3-position of the pyrrolizine ring system, which contributes significantly to its reactivity profile . At the 7a-position, a carboxylic acid group is present, providing an acidic functional site and potential for hydrogen bonding with biological targets . The compound exists in a saturated (hexahydro) form, meaning the pyrrolizine core is fully hydrogenated except where the oxo group creates a carbonyl functionality .

This structural arrangement positions the carboxylic acid group and the oxo group in a specific three-dimensional orientation that may facilitate binding to receptors or enzymes in biological systems. The conformation is relatively rigid due to the bicyclic nature of the core structure, potentially contributing to selective biological activity profiles.

Nomenclature and Alternative Names

The compound is known by several systematic and alternative names in the scientific literature and chemical databases. These naming variations follow different chemical nomenclature systems while referring to the same molecular entity.

The primary IUPAC name for this compound is 5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylic acid . This name systematically describes the core structure and the positions of functional groups according to IUPAC conventions. However, the compound is more commonly referenced in literature and databases as 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid , which emphasizes the oxo group position and the hydrogenation state of the pyrrolizine ring.

Additional synonyms include 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo- , which follows an alternative but equivalent naming convention. The compound is also cataloged in various chemical databases and supplier inventories under numbers like MFCD11042350, SCHEMBL25195440, and other alphanumeric identifiers .

Physical and Chemical Properties

Fundamental Physical Properties

3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid exhibits a specific set of physical properties that define its behavior in various chemical and biological systems. These properties are important considerations for researchers working with this compound in synthesis, formulation, or biological testing.

The compound has a calculated partition coefficient (XLogP3-AA) of -0.3, indicating slight hydrophilicity . This property suggests moderate water solubility and a potential for crossing biological membranes, which is relevant for pharmaceutical applications. The slight hydrophilicity is balanced by the presence of the carboxylic acid group, which can ionize under physiological conditions.

Table 1: Physical and Chemical Properties of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 169.18 g/mol | |

| Exact Mass | 169.07389321 Da | |

| XLogP3-AA | -0.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

The hydrogen bonding capabilities of this compound are defined by its donor and acceptor counts. It features 1 hydrogen bond donor site (the carboxylic acid hydroxyl group) and 3 hydrogen bond acceptor sites (the carboxylic acid carbonyl, the ketone carbonyl, and the nitrogen atom) . This hydrogen bonding profile is significant for predicting interactions with biological targets and solvent systems.

The compound has limited conformational flexibility with only 1 rotatable bond , suggesting a fairly rigid structure that may contribute to specific binding interactions in biological contexts. The rigid structure may also influence crystal packing behavior and solid-state properties.

Spectroscopic and Analytical Characteristics

The structural confirmation and purity assessment of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid typically involve various spectroscopic and analytical techniques. These methods provide essential data for structure elucidation and quality control during synthesis or formulation processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation of this compound. The 1H-NMR spectrum would show characteristic patterns for the various methylene (CH2) groups in the pyrrolizine ring system, while 13C-NMR would clearly identify the carbonyl carbons of the ketone and carboxylic acid groups. The unique bicyclic structure would produce distinctive coupling patterns in the NMR spectra.

X-ray crystallography is another valuable technique for definitively establishing the three-dimensional structure of this compound, including bond angles and conformational details that influence its chemical behavior. This method can reveal precise spatial arrangements that are difficult to determine through spectroscopic methods alone.

Mass spectrometry is useful for confirming the molecular weight and fragmentation pattern of the compound, with an expected molecular ion peak at m/z 169.07 corresponding to its exact mass . The fragmentation pattern would show characteristic losses related to the carboxylic acid and ketone functional groups.

Chemical Reactivity Profile

The reactivity of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid is governed by its functional groups and structural features. Understanding these reactivity patterns is essential for synthetic chemists working with this compound and for predicting its metabolic fate in biological systems.

The carboxylic acid group at the 7a-position is susceptible to typical carboxylic acid reactions, including esterification, amide formation, and salt formation with bases. These transformations can be utilized for derivatization to create analogs with modified properties or to introduce linking groups for conjugation with other molecules.

The ketone (oxo) group at the 3-position can undergo nucleophilic addition reactions, reduction to alcohols, or conversion to ketals under appropriate conditions. This functional group provides another site for structural modification to explore structure-activity relationships in biological testing.

Synthesis Methods and Chemical Reactions

Common Synthetic Approaches

The synthesis of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid typically involves multi-step organic reactions requiring careful control of reaction conditions to achieve the desired stereochemistry and functional group arrangement. Several approaches have been developed to construct the bicyclic pyrrolizine scaffold with appropriate functionalization.

Biological Activities and Applications

Structure-Activity Relationships

The carboxylic acid functionality at the 7a-position is likely important for biological activity, potentially forming hydrogen bonds with target proteins or serving as an ionic interaction point. Modifications to this group, such as esterification or amide formation, would be expected to alter the binding properties and potentially the biological activities of the compound.

The ketone group at the 3-position represents another key structural feature that may participate in hydrogen bonding or undergo metabolic transformations in biological systems. Alterations to this functional group could significantly affect the compound's activity and pharmacokinetic properties.

The rigid bicyclic structure of the pyrrolizine core likely constrains the molecule to specific conformations that may be important for receptor or enzyme recognition. Modifications that alter this conformational rigidity could therefore have profound effects on biological activity.

Current Research and Future Directions

Analytical Methods Development

Advanced analytical techniques are continually being developed and refined for the characterization and quantification of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid and related compounds. These methods are essential for research, quality control, and potential clinical applications.

X-ray crystallography and advanced NMR spectroscopy techniques are employed for structural confirmation at various stages of synthesis and characterization. These methods provide detailed information about bond angles, distances, and three-dimensional conformations that influence chemical and biological behavior.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry, are likely used for purity assessment and quantification in various matrices. These techniques allow for sensitive and specific detection of the compound in complex mixtures.

The continued development of analytical methods with improved sensitivity, specificity, and throughput will facilitate further research on this compound and support potential clinical or industrial applications in the future.

Future Research Perspectives

The unique structural features and potential biological activities of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid suggest several promising directions for future research and development.

Structure-activity relationship studies through the synthesis and testing of structural analogs could lead to the identification of more potent or selective compounds with enhanced therapeutic potential. Systematic modifications of the carboxylic acid, ketone, and pyrrolizine core could generate valuable insights into the structural requirements for biological activity.

Detailed mechanistic studies to elucidate the precise molecular interactions and biochemical pathways affected by this compound would enhance understanding of its potential therapeutic applications. Such studies might involve protein binding assays, enzyme inhibition studies, or cellular signaling investigations.

Exploration of the compound's potential as a building block or structural template in medicinal chemistry could lead to novel drug candidates. The bicyclic pyrrolizine core with appropriately positioned functional groups could serve as a privileged structure for the development of compounds targeting specific disease pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume